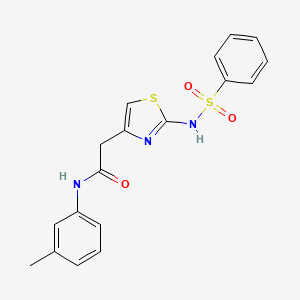

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide

説明

特性

IUPAC Name |

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c1-13-6-5-7-14(10-13)19-17(22)11-15-12-25-18(20-15)21-26(23,24)16-8-3-2-4-9-16/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFZOJZIINESAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

Introduction of Phenylsulfonamido Group: The phenylsulfonamido group can be introduced via sulfonation reactions, where a sulfonyl chloride reacts with an amine.

Acetamide Formation: The final step involves the acylation of the thiazole derivative with an acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of the phenylsulfonamido group.

Substitution: Substituted acetamide derivatives.

科学的研究の応用

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials with specific properties.

作用機序

The mechanism of action of 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets. The phenylsulfonamido group can interact with enzymes or receptors, potentially inhibiting their activity. The thiazole ring may also play a role in binding to biological macromolecules, affecting their function.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Thiazole- and Thiazolidinone-Based Analogs

- Key Analog: (S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide () Structural Differences: Replaces the phenylsulfonamido group with a phenylethylamino side chain.

Simpler Derivatives : N-(2-methylphenyl)acetamide ()

- Structural Simplicity : Lacks the thiazole and sulfonamido groups, reducing molecular complexity and likely diminishing target specificity.

Quinazolinone-Thioacetamide Derivatives ()

These compounds share the acetamide motif but incorporate a quinazolinone core and thioether linkage. Representative examples include:

| Compound ID | Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 7 | N-3-tolyl | 69 | 262.4 |

| 8 | N-4-tolyl | 91 | 315.5 |

- Key Observations: Positional Effects: Para-substituted derivatives (e.g., Compound 8) exhibit higher yields (91%) and melting points (315.5°C) compared to meta-substituted analogs (Compound 7: 69% yield, 262.4°C), suggesting improved crystallinity and synthetic efficiency for para-substituents . Core Differences: The quinazolinone-thioacetamide scaffold may confer distinct electronic properties versus the thiazole-sulfonamido core of the target compound.

Sulfonamido-Containing Compounds

- Patent Example: N-(3-cyano-4-(5-(phenylsulfonamido)pyrimidin-2-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide () Structural Complexity: Integrates sulfonamido into a quinoline-pyrimidine hybrid structure. Functional Role: The sulfonamido group likely enhances hydrophobic interactions or hydrogen bonding, similar to its role in the target compound .

Computational Docking Insights (Glide Methodology)

- Accuracy : Glide achieves RMSD <1 Å in ~50% of cases, outperforming GOLD and FlexX in pose prediction .

- Scoring Features : Incorporates hydrophobic enclosure and hydrogen-bonding motifs, which could predict the target compound’s affinity if docked against relevant targets (e.g., enzymes with hydrophobic active sites) .

生物活性

Overview

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide, identified by its CAS number 921910-19-2, is a complex organic compound featuring a thiazole ring, a phenylsulfonamido group, and an acetamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method, which involves cyclization reactions.

- Introduction of Phenylsulfonamido Group : Achieved through sulfonation reactions where sulfonyl chloride reacts with an amine.

- Acetamide Formation : The final step involves acylation with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

The biological activity of 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide is primarily attributed to its structural components:

- Phenylsulfonamido Group : This moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity.

- Thiazole Ring : The thiazole structure may facilitate binding to biological macromolecules, influencing their functional properties.

Antimicrobial Activity

Research indicates that compounds similar to 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide exhibit significant antimicrobial properties. The thiazole derivatives have been studied for their effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess similar activities .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE). A study on related thiazole compounds demonstrated strong AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Case Studies

- In vitro Studies on Enzyme Inhibition : A study evaluated several thiazole derivatives for their AChE inhibitory effects. The most potent compound exhibited an IC50 value of 2.7 µM, indicating strong potential for therapeutic application in cognitive disorders .

- Antimicrobial Efficacy : In a comparative study, various thiazole derivatives were tested against standard microbial strains. The results showed promising antimicrobial activity, further supporting the exploration of 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide in pharmacological applications .

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

Q & A

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with enzymes (e.g., EGFR kinase), highlighting hydrogen bonds between the sulfonamide group and active-site residues .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC values to guide synthetic prioritization .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking predictions .

What experimental approaches elucidate the compound’s mechanism of action?

Q. Advanced

- Enzyme Inhibition Assays : Measure activity against target enzymes (e.g., topoisomerase II) using fluorescent DNA-unwinding assays .

- Gene Expression Profiling : RNA-seq or qPCR identifies downstream pathways (e.g., apoptosis markers like caspase-3) in treated cell lines .

- Metabolomics : LC-MS tracks metabolic shifts (e.g., ATP depletion) in cancer cells to confirm mitochondrial targeting .

Q. Notes

- Advanced questions emphasize methodological rigor and data reconciliation.

- References are curated from peer-reviewed synthesis and bioactivity studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。